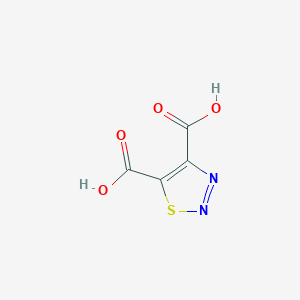

1,2,3-Thiadiazole-4,5-dicarboxylic acid

Description

Historical Context and Evolution of 1,2,3-Thiadiazole (B1210528) Chemistry

The exploration of 1,2,3-thiadiazole chemistry began in the late nineteenth century, and interest in this heterocyclic system has remained consistent over the decades. e-bookshelf.de Derivatives of 1,2,3-thiadiazole are recognized for their theoretical and practical importance, serving as key intermediates and building blocks for new materials and pharmaceuticals. e-bookshelf.de

The synthesis of the 1,2,3-thiadiazole ring has evolved through several key methodologies. The most widely accepted and effective route is the Hurd-Mori reaction, which involves the intramolecular cyclization of hydrazones using thionyl chloride (SOCl₂). chemicalbook.commdpi.comwikipedia.org This method has been adapted to produce a variety of substituted 1,2,3-thiadiazoles, including those with carboxylic acid functionalities. chemicalbook.com Other notable synthetic approaches include the Wolff and Pechmann syntheses. isres.orgresearchgate.net The continuous development of these synthetic strategies has expanded the library of accessible 1,2,3-thiadiazole derivatives, enabling deeper investigation into their chemical properties and applications. mdpi.comorganic-chemistry.org

Structural Features and Electronic Configuration of the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring is a five-membered, unsaturated, and conjugated heterocyclic system. chemicalbook.com It is classified as aromatic due to the presence of two double bonds and a lone pair of electrons from the sulfur atom contributing to a delocalized π-electron system. wikipedia.org The ring is nearly planar and is considered π-excessive. chemicalbook.com

Table 1: Structural and Electronic Properties of the 1,2,3-Thiadiazole Ring

| Property | Description |

| Structure | A five-membered ring containing one sulfur atom and two adjacent nitrogen atoms (S-N-N) at positions 1, 2, and 3, respectively. chemicalbook.comwikipedia.org |

| Aromaticity | The ring is aromatic, conferring thermal stability. chemicalbook.comwikipedia.org |

| Electronic Nature | π-excessive, unsaturated, and conjugated system. chemicalbook.com |

| Electron Density | The highest electron density is on the sulfur atom, followed by the nitrogen atoms. The carbon atoms at positions 4 and 5 are electron-deficient. chemicalbook.com |

| Reactivity | The electron-deficient nature of the C4 and C5 carbons makes them resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the C5 position. chemicalbook.com |

The electronic distribution within the ring significantly influences its chemical reactivity. The carbon atoms at the C4 and C5 positions are electron-deficient, which makes electrophilic substitution difficult. chemicalbook.com Conversely, these positions are preferential sites for nucleophilic substitution. chemicalbook.com

Significance of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid as a Multifunctional Heterocyclic Scaffold

The general class of 1,2,3-thiadiazoles has found broad applications in agrochemicals as herbicides and insecticide synergists, and in medicine as sedative, antibacterial, and antiviral agents. chemicalbook.comwikipedia.org The specific derivative, 1,2,3-thiadiazole-4,5-dicarboxylic acid, derives its significance from the two carboxylic acid groups attached to the heterocyclic core. These functional groups render the molecule a highly versatile and multifunctional scaffold for organic synthesis.

The carboxylic acid moieties at the C4 and C5 positions can undergo a wide range of chemical transformations. They can be converted into esters, amides, acid chlorides, and other derivatives, providing multiple pathways for constructing more elaborate molecular architectures. mdpi.com For instance, the synthesis of 1,2,3-thiadiazole carboxylate derivatives is a common strategy to introduce this heterocyclic motif into larger molecules. mdpi.com The presence of two such reactive groups allows for the creation of polymers, macrocycles, or complex ligands for coordination chemistry.

A documented synthesis of 1,2,3-thiadiazole-4,5-dicarboxylic acid involves the hydrolysis of 4,5-dicyano-1,2,3-thiadiazole in an aqueous solution of sulfuric acid, yielding the dicarboxylic acid in high purity. chemicalbook.com This availability further enhances its utility as a starting material for advanced chemical synthesis.

Overview of Key Research Trajectories and Academic Contributions for 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

Research involving 1,2,3-thiadiazole-4,5-dicarboxylic acid primarily focuses on its use as a synthetic intermediate. Academic contributions have centered on leveraging its bifunctional nature to explore new chemical space. The key research trajectories include:

Synthesis of Novel Heterocyclic Systems: The dicarboxylic acid serves as a precursor for creating fused-ring systems or other complex heterocyclic structures. The reactivity of the carboxyl groups allows for ring-closure reactions to form bicyclic compounds containing the 1,2,3-thiadiazole core.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can act as ligands, binding to metal ions to form coordination polymers or MOFs. These materials are investigated for potential applications in catalysis, gas storage, and separation.

Medicinal Chemistry: In medicinal chemistry, the scaffold can be used to synthesize molecules where the 1,2,3-thiadiazole ring is linked to other pharmacologically active moieties via ester or amide linkages. The dicarboxylic acid acts as a linker or a central scaffold to which different bioactive fragments can be attached to explore structure-activity relationships (SAR). mdpi.comencyclopedia.pub

While much of the published research focuses on the broader family of 1,2,3-thiadiazoles, the specific dicarboxylic acid derivative is recognized for its potential in creating structurally diverse and functionally complex molecules. For example, the general approach of hydrolyzing a dinitrile precursor to a dicarboxylic acid, as demonstrated for this compound chemicalbook.com, is a common strategy in heterocyclic chemistry to access versatile building blocks for further synthetic elaboration.

Properties

IUPAC Name |

thiadiazole-4,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-3(8)1-2(4(9)10)11-6-5-1/h(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMKZWRAJXLWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618335 | |

| Record name | 1,2,3-Thiadiazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4609-49-8 | |

| Record name | 1,2,3-Thiadiazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1,2,3 Thiadiazole 4,5 Dicarboxylic Acid

Electrophilic Substitution Reactions on the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is an electron-deficient system. The presence of two nitrogen atoms in the ring leads to a significant reduction in electron density at the ring carbon atoms, C4 and C5. chemicalbook.com This inherent electron deficiency makes the 1,2,3-thiadiazole nucleus resistant to electrophilic substitution reactions. chemicalbook.com

The attachment of two strongly electron-withdrawing carboxylic acid groups at the C4 and C5 positions further deactivates the ring towards electrophilic attack. Consequently, common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not facile on the 1,2,3-thiadiazole-4,5-dicarboxylic acid ring system under normal conditions. In contrast to other azoles where electron-donating substituents can facilitate electrophilic attack, the dicarboxylic acid derivative lacks such activating groups. nih.govpharmaguideline.com

Nucleophilic Attack Pathways and Ring Transformations of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

The low electron density at the C4 and C5 carbons makes them susceptible to nucleophilic attack. chemicalbook.com While the carboxylic acid groups themselves can be targeted by nucleophiles, attack on the ring carbons can initiate ring transformations. The sulfur atom in the thiadiazole ring can also be a site for nucleophilic attack, particularly with strong, thiophilic nucleophiles, which can lead to ring cleavage. thieme-connect.de

One of the characteristic features of the 1,2,3-thiadiazole system is its ability to exist in equilibrium with an open-chain α-diazothioketone isomer via a Dimroth-type rearrangement. mq.edu.au This equilibrium involves the cleavage of the weak S-N1 bond. For 1,2,3-thiadiazole-4,5-dicarboxylic acid, this transformation would lead to a highly functionalized diazothioalkene derivative, which could serve as a precursor for further chemical synthesis.

Reactions Involving the Carboxylic Acid Moieties of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

The two carboxylic acid groups are the primary sites for the functionalization of 1,2,3-thiadiazole-4,5-dicarboxylic acid. These groups undergo typical reactions of carboxylic acids, allowing for the synthesis of a wide range of derivatives.

1,2,3-Thiadiazole-4,5-dicarboxylic acid can be readily converted into its corresponding diesters through standard esterification procedures. This typically involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst or converting the dicarboxylic acid to its diacyl chloride followed by reaction with an alcohol. These ester derivatives are often important intermediates for further synthetic modifications. mdpi.com

Table 1: Examples of Esterification Products from 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

| Alcohol | Product Name |

|---|---|

| Methanol | Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate |

| Ethanol (B145695) | Diethyl 1,2,3-thiadiazole-4,5-dicarboxylate |

| Propanol | Dipropyl 1,2,3-thiadiazole-4,5-dicarboxylate |

The carboxylic acid functionalities can be transformed into amides, which is a key reaction for building more complex molecules, including those with potential biological activity. The synthesis of diamides is typically achieved by converting the dicarboxylic acid into a more reactive species, such as a diacyl chloride or by using standard peptide coupling reagents (e.g., DCC, EDC) to facilitate the reaction with primary or secondary amines. mdpi.comresearchgate.net This allows for the introduction of a wide variety of substituents.

Table 2: Examples of Amidation Products from 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

| Amine | Product Name |

|---|---|

| Ammonia (B1221849) | 1,2,3-Thiadiazole-4,5-dicarboxamide |

| Aniline | N4,N5-Diphenyl-1,2,3-thiadiazole-4,5-dicarboxamide |

| Glycine (B1666218) methyl ester | Dimethyl 2,2'-((1,2,3-thiadiazole-4,5-dicarbonyl)bis(azanediyl))diacetate |

Thiadiazole carboxylic acids can undergo decarboxylation upon heating. For the related isomer, 1,2,5-thiadiazole-3,4-dicarboxylic acid, thermal decarboxylation occurs in a stepwise manner. iu.edu It is expected that 1,2,3-thiadiazole-4,5-dicarboxylic acid would follow a similar pathway. The first carboxyl group is lost at elevated temperatures to yield 1,2,3-thiadiazole-4-carboxylic acid. Further heating at higher temperatures would then remove the second carboxyl group to afford the parent 1,2,3-thiadiazole.

The mechanism of decarboxylation for heterocyclic carboxylic acids often involves the formation of a zwitterionic or carbanionic intermediate at the position of the leaving carboxyl group. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the 1,2,3-thiadiazole ring can help stabilize the negative charge formed upon loss of carbon dioxide, thus facilitating the reaction.

Ring-Opening and Rearrangement Reactions of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid Derivatives

Derivatives of 1,2,3-thiadiazole-4,5-dicarboxylic acid are subject to ring-opening and rearrangement reactions, which are characteristic of the 1,2,3-thiadiazole core. These transformations are typically induced by heat, light (photolysis), or treatment with a strong base. mq.edu.au

A primary reaction pathway is the extrusion of molecular nitrogen (denitrogenation) to generate highly reactive intermediates. mq.edu.au Thermal or photochemical denitrogenation can lead to the formation of a thiirene (B1235720), an unstable three-membered ring containing a sulfur atom, which can then rearrange to a thioketene. thieme-connect.de The presence of two carboxylate or ester groups on the ring would significantly influence the stability and subsequent reactions of these intermediates.

Base-induced ring-opening is also a well-known process for 1,2,3-thiadiazoles, particularly those with a proton at the C5 position. mq.edu.au This leads to the formation of alkynethiolates. In the case of 1,2,3-thiadiazole-4,5-dicarboxylic acid and its derivatives, this specific pathway is blocked due to the absence of a C5 proton. However, other base-mediated ring transformations initiated by attack at the carboxyl group or the ring itself may occur. Furthermore, rearrangements such as the Cornforth and L'abbe-type rearrangements, which are known for other 1,2,3-thiadiazole derivatives, could potentially occur with appropriately functionalized derivatives of the dicarboxylic acid. mq.edu.au

Chemo-, Regio-, and Stereoselectivity in the Reactions of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

A comprehensive review of the scientific literature reveals a notable scarcity of detailed research specifically addressing the chemo-, regio-, and stereoselectivity in the reactions of 1,2,3-thiadiazole-4,5-dicarboxylic acid. While the broader field of 1,2,3-thiadiazole chemistry is well-documented, specific studies focusing on the selective transformations of the dicarboxylic acid derivative are limited. The inherent symmetry of the starting material, with two identical carboxylic acid groups at adjacent positions on the heterocyclic ring, presents a significant challenge for achieving high levels of selectivity in its chemical modifications.

The electronic nature of the 1,2,3-thiadiazole ring, being an electron-deficient system, influences the reactivity of the appended carboxyl groups. However, without empirical data from dedicated studies, discussions on selectivity remain largely speculative. In principle, differentiation between the two carboxylic acid functions would be a prerequisite for the controlled synthesis of more complex derivatives. Such selectivity could potentially be achieved by steric hindrance through the introduction of a bulky group on a mono-functionalized intermediate, or through electronic modulation by a substituent on the thiadiazole ring, though no such examples for this specific dicarboxylic acid have been reported.

Similarly, the regioselectivity of reactions on the 1,2,3-thiadiazole ring itself, when substituted with two carboxylic acid groups, is an area that remains to be explored. The directing effects of the carboxyl groups on electrophilic or nucleophilic aromatic substitution reactions on the thiadiazole nucleus have not been documented.

Furthermore, the topic of stereoselectivity in the reactions of 1,2,3-thiadiazole-4,5-dicarboxylic acid and its derivatives is also not covered in the available literature. The development of stereoselective transformations would likely require the introduction of chiral auxiliaries or catalysts, and to date, no studies have reported such methodologies for this particular compound.

Due to the absence of specific research findings on the chemo-, regio-, and stereoselectivity of reactions involving 1,2,3-thiadiazole-4,5-dicarboxylic acid, a detailed and evidence-based discussion on this topic is not possible at this time. Further experimental investigation is required to elucidate the selective reactivity of this compound and to unlock its potential in synthetic chemistry.

Derivatization Strategies and Analogue Synthesis of 1,2,3 Thiadiazole 4,5 Dicarboxylic Acid

Synthesis of Alkyl and Aryl Esters of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

The conversion of the carboxylic acid groups of 1,2,3-thiadiazole-4,5-dicarboxylic acid into esters is a fundamental step for many subsequent transformations, enhancing solubility in organic solvents and providing a protecting group for the acid functionality. Standard esterification procedures can be readily applied to synthesize a variety of dialkyl and diaryl esters.

Direct Esterification (Fischer Esterification): The most common method involves reacting the dicarboxylic acid with an excess of the desired alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated under reflux to drive the equilibrium towards the formation of the diester.

Alkylation of the Dicarboxylate Salt: An alternative route involves the deprotonation of the dicarboxylic acid with a suitable base (e.g., sodium carbonate, potassium carbonate) to form the corresponding dicarboxylate salt. This salt is then treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in a polar aprotic solvent like dimethylformamide (DMF) to yield the dialkyl ester.

Acyl Chloride Route: For sterically hindered alcohols or when milder conditions are required, the dicarboxylic acid can first be converted to its more reactive diacyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1,2,3-thiadiazole-4,5-dicarbonyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA) to neutralize the HCl byproduct. This method is highly efficient for producing a wide range of esters, including those from complex alcohols. A general synthetic route for esterification is outlined in Scheme 1.

Scheme 1: General Routes for the Synthesis of Esters of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

(Image placeholder: A chemical scheme showing the conversion of 1,2,3-thiadiazole-4,5-dicarboxylic acid to its diester via Fischer esterification and the acyl chloride route.)

Interactive Data Table: Examples of Synthesized Esters of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

| Compound Name | R Group | Typical Synthesis Method |

| Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate | -CH₃ | Fischer Esterification |

| Diethyl 1,2,3-thiadiazole-4,5-dicarboxylate | -CH₂CH₃ | Fischer Esterification |

| Di-n-propyl 1,2,3-thiadiazole-4,5-dicarboxylate | -CH₂CH₂CH₃ | Acyl Chloride Route |

| Diisopropyl 1,2,3-thiadiazole-4,5-dicarboxylate | -CH(CH₃)₂ | Acyl Chloride Route |

| Dibenzyl 1,2,3-thiadiazole-4,5-dicarboxylate | -CH₂C₆H₅ | Alkylation of Salt |

| Diphenyl 1,2,3-thiadiazole-4,5-dicarboxylate | -C₆H₅ | Acyl Chloride Route |

Preparation of Amides, Hydrazides, and Related Nitrogen-Containing Derivatives

The synthesis of amides and hydrazides from 1,2,3-thiadiazole-4,5-dicarboxylic acid introduces nitrogen-containing functionalities, which are significant for building complex molecules and potential pharmacophores. These derivatives are typically synthesized from the activated diacyl chloride or diester.

Synthesis of Dicarboxamides: The most direct route to dicarboxamides involves the reaction of 1,2,3-thiadiazole-4,5-dicarbonyl chloride with two equivalents of a primary or secondary amine. The reaction is usually performed at low temperatures in an inert solvent with a tertiary amine base to scavenge the generated HCl. This method allows for the synthesis of a diverse library of N,N'-disubstituted amides. Alternatively, direct coupling of the dicarboxylic acid with amines using peptide coupling reagents (e.g., DCC, HATU) is also a viable, albeit more costly, approach.

Synthesis of Dihydrazides: The corresponding dihydrazide is prepared by reacting a dialkyl ester, such as dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate, with an excess of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent under reflux. mdpi.com The dihydrazide is a key intermediate, particularly for the synthesis of fused heterocyclic systems like pyridazines and triazoles. mdpi.com Substituted hydrazines can be used to generate N-substituted hydrazides.

The conversion of a carboxylic acid to its corresponding amide or hydrazide is a common transformation in organic synthesis. mdpi.com For instance, a 5-carboxylic acid substituted thiadiazole can be converted to its carbonyl chloride, which then reacts with glycine (B1666218) to form a carboxamide derivative. mdpi.com Similarly, reaction with hydrazine hydrate provides the corresponding hydrazide. mdpi.com

Interactive Data Table: Examples of Nitrogen-Containing Derivatives

| Compound Name | Reagent | Functional Group |

| 1,2,3-Thiadiazole-4,5-dicarboxamide | Ammonia (B1221849) | -CONH₂ |

| N,N'-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxamide | Methylamine | -CONHCH₃ |

| N,N'-Diethyl-1,2,3-thiadiazole-4,5-dicarboxamide | Ethylamine | -CONHC₂H₅ |

| 1,1'-(1,2,3-Thiadiazole-4,5-dicarbonyl)dipiperidine | Piperidine | -CON(C₅H₁₀) |

| 1,2,3-Thiadiazole-4,5-dihydrazide | Hydrazine Hydrate | -CONHNH₂ |

Synthesis of Anhydrides, Imides, and Cyclic Derivatives of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

The adjacent positioning of the two carboxyl groups on the 1,2,3-thiadiazole (B1210528) ring facilitates the formation of five-membered cyclic derivatives such as anhydrides and imides through intramolecular cyclization.

Synthesis of 1,2,3-Thiadiazole-4,5-dicarboxylic Anhydride (B1165640): The cyclic anhydride can be readily prepared by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride or by simple thermal dehydration. The resulting anhydride is a valuable intermediate, as it can be easily converted into mono-esters or mono-amides by reacting with one equivalent of an alcohol or amine, respectively.

Synthesis of Imides: The corresponding imide is formed by heating the anhydride with ammonia or a primary amine. For example, heating 1,2,3-thiadiazole-4,5-dicarboxylic anhydride with aqueous ammonia yields the unsubstituted imide. Using a primary amine (R-NH₂) in a high-boiling solvent like glacial acetic acid leads to the formation of N-substituted imides. These cyclic structures are conformationally rigid and are of interest in materials science and medicinal chemistry.

Scheme 2: Synthesis of Cyclic Anhydride and Imide Derivatives

(Image placeholder: A chemical scheme showing the cyclization of 1,2,3-thiadiazole-4,5-dicarboxylic acid to its anhydride, and the subsequent reaction with an amine to form an N-substituted imide.)

Interactive Data Table: Examples of Cyclic Derivatives

| Compound Name | Reagent(s) | Derivative Type |

| 1,2,3-Thiadiazole-4,5-dicarboxylic Anhydride | Acetic Anhydride, Heat | Anhydride |

| mdpi.comnih.govnih.govThiadiazolo[4,5-c]pyrrole-4,6-dione | Anhydride + Ammonia | Imide |

| 5-Methyl- mdpi.comnih.govnih.govthiadiazolo[4,5-c]pyrrole-4,6-dione | Anhydride + Methylamine | N-Substituted Imide |

| 5-Phenyl- mdpi.comnih.govnih.govthiadiazolo[4,5-c]pyrrole-4,6-dione | Anhydride + Aniline | N-Substituted Imide |

Halogenation and Other Substitutions on the 1,2,3-Thiadiazole Core

Direct substitution on the 1,2,3-thiadiazole ring is challenging due to its electron-deficient (π-deficient) nature, which is further exacerbated by the two strongly electron-withdrawing carboxylic acid groups at the C4 and C5 positions.

Electrophilic Halogenation: Standard electrophilic halogenation reactions (e.g., using Br₂ in acetic acid) are generally ineffective on this heterocyclic core. The ring's low electron density deactivates it towards attack by electrophiles. In related systems, electrophilic substitution, when it occurs, often happens on more activated substituents attached to the ring rather than the ring itself. researchgate.net For halogenation to occur on the thiadiazole ring, highly activated substrates or forcing conditions are typically necessary, and such reactions are not well-documented for the 4,5-dicarboxylic acid derivative.

Nucleophilic Substitution: Nucleophilic aromatic substitution is also unlikely as there are no suitable leaving groups on the carbon atoms of the thiadiazole ring.

Given these challenges, functionalization of the core often proceeds through modification of the existing carboxylate substituents rather than direct C-H substitution on the heterocyclic ring.

Synthesis of Heterocyclic Fused Systems Incorporating the 1,2,3-Thiadiazole-4,5-dicarboxylic Acid Moiety

One of the most powerful applications of 1,2,3-thiadiazole-4,5-dicarboxylic acid and its derivatives is in the construction of fused bicyclic and polycyclic heterocyclic systems. The two adjacent functional groups are perfectly positioned for cyclocondensation reactions with bifunctional reagents.

Synthesis of mdpi.comnih.govnih.govThiadiazolo[4,5-d]pyridazines: A prominent example is the synthesis of the mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazine ring system. This is typically achieved through the reaction of a dialkyl 1,2,3-thiadiazole-4,5-dicarboxylate with hydrazine hydrate. nih.gov The reaction proceeds via the formation of the intermediate 1,2,3-thiadiazole-4,5-dihydrazide, which undergoes subsequent intramolecular cyclization upon heating, often in a high-boiling solvent or in the presence of acid, to yield the fused di-oxo-pyridazine system, 5,6-dihydro- mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazine-4,7-dione. nih.gov

This pyridazine-dione scaffold can be further functionalized. For example, the lactam nitrogens can be alkylated, and the carbonyl groups can be converted to chloro-substituents using reagents like phosphorus oxychloride (POCl₃). These chloro groups can then be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) to generate a wide array of substituted mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazines. This strategy is a common and effective method for building complex fused heterocycles from 1,2-dicarbonyl precursors. nih.gov

Interactive Data Table: Examples of Fused Heterocyclic Systems

| Precursor | Reagent | Fused System Product |

| Diethyl 1,2,3-thiadiazole-4,5-dicarboxylate | Hydrazine Hydrate | 5,6-Dihydro- mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazine-4,7-dione |

| 5,6-Dihydro- mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazine-4,7-dione | POCl₃ | 4,7-Dichloro- mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazine |

| 4,7-Dichloro- mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazine | Ammonia | mdpi.comnih.govnih.govThiadiazolo[4,5-d]pyridazine-4,7-diamine |

| 4,7-Dichloro- mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazine | Sodium Methoxide | 4,7-Dimethoxy- mdpi.comnih.govnih.govthiadiazolo[4,5-d]pyridazine |

Spectroscopic and Structural Elucidation of 1,2,3 Thiadiazole 4,5 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For derivatives of 1,2,3-thiadiazole-4,5-dicarboxylic acid, ¹H and ¹³C NMR, along with advanced 2D NMR methods, are crucial for unambiguous structural assignment. nih.gov

In the case of the parent compound, 1,2,3-Thiadiazole-4,5-dicarboxylic acid, the ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal for the acidic protons of the two carboxylic acid groups. This signal would typically appear as a broad singlet in the downfield region of the spectrum, usually above 10 ppm, and its exact chemical shift would be highly dependent on the solvent and concentration.

Interactive Table 1: Typical ¹H NMR Chemical Shift Ranges for Derivatives of 1,2,3-Thiadiazole (B1210528) Carboxylic Acids

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | Position is solvent and concentration dependent. |

| Amide (-NH-) | 8.0 - 12.9 | Singlet / Broad Singlet | Chemical shift can vary based on hydrogen bonding. mdpi.com |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplet | Depends on substitution pattern. d-nb.info |

| Thiadiazole Ring Proton | ~8.7 | Singlet | Applicable to monosubstituted 1,2,3-thiadiazoles. nih.gov |

| Aliphatic Protons (e.g., -CH₃) | 2.2 - 2.6 | Singlet | For alkyl groups attached to the ring or substituents. d-nb.info |

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. For 1,2,3-Thiadiazole-4,5-dicarboxylic acid, the most characteristic signals would be those for the two carboxylic acid carbons (C=O) and the two carbons of the thiadiazole ring (C4 and C5).

Carboxylic Acid Carbons: These typically resonate in the downfield region, generally between 160 and 180 ppm. mdpi.com

Thiadiazole Ring Carbons: The chemical shifts of the C4 and C5 carbons are highly characteristic of the 1,2,3-thiadiazole ring system. In related 1,2,3-thiadiazole derivatives, these carbons have been observed in the range of approximately 133 to 163 ppm. nih.gov For comparison, the carbons in the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring appear further downfield, between 150-170 ppm. nih.govmdpi.com The specific shifts for C4 and C5 in the dicarboxylic acid compound would be influenced by the strong electron-withdrawing effect of the carboxyl groups.

In derivatives, the signals for carbons of the various substituents will also be present, aiding in the complete structural confirmation. nih.govnih.gov

Interactive Table 2: Expected ¹³C NMR Chemical Shift Ranges for 1,2,3-Thiadiazole-4,5-dicarboxylic Acid and Its Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| Thiadiazole Ring (C4/C5) | 133 - 165 | The exact position is influenced by the nature of the substituents. mdpi.comnih.gov |

| Carboxylic Acid/Ester (C=O) | 160 - 180 | Typically found in the downfield region of the spectrum. mdpi.com |

| Aromatic Carbons | 115 - 150 | Dependent on the specific aromatic substituent. nih.gov |

| Aliphatic Carbons | 10 - 60 | Chemical shifts for alkyl groups attached to the molecule. dergipark.org.tr |

For complex derivatives of 1,2,3-thiadiazole-4,5-dicarboxylic acid, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule based on which protons are adjacent to each other. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different structural fragments and for assigning quaternary carbons (carbons with no attached protons), such as the C4 and C5 carbons of the thiadiazole ring and the carbonyl carbons of the carboxylic acid groups. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and preferred conformation of the molecule. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. scilit.com For 1,2,3-thiadiazole-4,5-dicarboxylic acid, the IR spectrum would be dominated by absorptions from the carboxylic acid groups and vibrations of the heterocyclic ring.

Key expected IR absorption bands include:

O-H Stretch: A very broad band, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band between 1700 and 1750 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-O Stretch and O-H Bend: These appear in the fingerprint region, typically between 1200-1450 cm⁻¹.

Thiadiazole Ring Vibrations: The characteristic stretching and bending vibrations of the C=N, N-N, C-S, and N-S bonds of the 1,2,3-thiadiazole ring are expected in the fingerprint region (below 1600 cm⁻¹). For example, C=N stretching vibrations in related thiadiazoles are often observed in the 1570-1630 cm⁻¹ range. nih.govdergipark.org.tr

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of symmetric, non-polar bonds.

Interactive Table 3: Characteristic IR Absorption Frequencies for 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Strong |

| C=N Stretch (Thiadiazole Ring) | 1570 - 1630 | Medium |

| C-N Stretch | 1350 - 1450 | Medium |

| C-S Stretch | 690 - 710 | Weak - Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For 1,2,3-Thiadiazole-4,5-dicarboxylic acid, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key fragmentation pathway for many 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂), which is a characteristic feature of this ring system. mdpi.com Further fragmentation would likely involve the loss of CO₂ (decarboxylation) and other fragments from the dicarboxylic acid side chains.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical method for determining the structure of molecules by fragmenting ions and analyzing the resulting products. nih.govnih.gov For 4,5-functionalized 1,2,3-thiadiazoles, which is the core structure of 1,2,3-thiadiazole-4,5-dicarboxylic acid, electrospray ionization (ESI) is a commonly used soft ionization technique. nih.gov

A primary and characteristic fragmentation pathway for protonated 4,5-disubstituted 1,2,3-thiadiazole derivatives under (+)ESI-MS/MS conditions is the neutral loss of a dinitrogen molecule (N₂). nih.gov This initial fragmentation is a key diagnostic feature for this class of compounds. nih.gov The resulting fragment ion can then undergo further decomposition, providing additional structural information. nih.govresearchgate.net

For instance, in studies of 1,2,3-thiadiazoles with amine and sulfonyl groups at the 4 and 5 positions, the fragmentation cascade following the N₂ loss is well-documented. nih.gov The fragmentation of these derivatives often proceeds through the elimination of other small molecules or radicals from the substituents. nih.gov The precise fragmentation pattern allows for the differentiation between isomeric compounds, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, which can be challenging to distinguish by other means. nih.govnih.gov

A representative fragmentation pathway for a protonated 4,5-functionalized 1,2,3-thiadiazole is detailed below.

| Precursor Ion [M+H]⁺ | Primary Fragmentation | Key Fragment Ion | Secondary Fragmentation | Secondary Fragment Ion(s) |

|---|---|---|---|---|

| [M+H]⁺ | Loss of N₂ | [M+H-N₂]⁺ | Loss of substituent groups (e.g., RSO₂) | [M+H-N₂-RSO₂]⁺ |

Further MS³ experiments on the fragment ions can reveal more intricate details about the molecule's connectivity. nih.gov For example, subsequent fragmentation of the [M+H-N₂]⁺ ion can involve losses of atoms from the substituents or cleavage of the heterocyclic ring itself. nih.gov

Electronic Absorption and Fluorescence Spectroscopy of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid Analogues

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to promote electrons to higher energy states, while the emission spectrum shows the light emitted as the electrons return to the ground state.

Detailed spectroscopic studies on a close analogue, 4-methyl-5-carboethoxy-1,2,3-thiadiazole, have been performed using ultrafast time-resolved UV-vis and IR transient absorption spectroscopies. nih.gov Upon photoexcitation at 266 nm, this compound undergoes rapid deactivation, with one pathway involving the extrusion of a nitrogen molecule to form a transient thiirene (B1235720) species in less than 0.4 picoseconds. nih.gov

The spectroscopic properties of thiadiazoles are highly dependent on the isomer and the nature of the substituents. For example, simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, a different isomeric system, typically show an absorption maximum in the ultraviolet region, around 240–280 nm in ethanol (B145695) and approximately 315 nm in acetonitrile. mdpi.comnih.gov When this heterocyclic ring is fused to a larger aromatic system, the absorption bands can shift significantly. mdpi.com

The fluorescence properties of thiadiazole analogues have also been a subject of interest. Certain 1,3,4-thiadiazole (B1197879) derivatives exhibit interesting fluorescence effects, including dual fluorescence, which can be influenced by factors such as pH and molecular aggregation. nih.govresearchgate.netnih.gov For instance, in aqueous solutions of varying pH, some 1,3,4-thiadiazoles show distinct changes in their fluorescence emission spectra. nih.govresearchgate.net Another study on a 1,2,5-thiadiazole-functionalized lead-based metal-organic framework (MOF) demonstrated that the thiadiazole groups endow the material with notable fluorescence properties, which can be harnessed for chemical sensing. rsc.org

| Compound/Analogue Class | Isomer | Solvent | Excitation λ (nm) | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|---|---|

| 4-Methyl-5-carboethoxy-1,2,3-thiadiazole | 1,2,3-Thiadiazole | Acetonitrile | 266 | N/A | N/A (Transient Absorption) | nih.gov |

| 3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxides | 1,2,5-Thiadiazole | Ethanol | N/A | ~240-280 | N/A | mdpi.com |

| 3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxides | 1,2,5-Thiadiazole | Acetonitrile | N/A | ~315 | N/A | mdpi.com |

| 2-amino-5-phenyl-1,3,4-thiadiazole derivatives | 1,3,4-Thiadiazole | Aqueous (pH dependent) | Variable | Variable | Variable (Dual Fluorescence) | nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations of 1,2,3 Thiadiazole 4,5 Dicarboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can provide accurate insights into molecular structure, stability, and reactivity.

Molecular Orbital Analysis and Orbital Energies

A fundamental aspect of understanding a molecule's chemical behavior lies in the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

The table below presents hypothetical, yet plausible, molecular orbital energy values for 1,2,3-thiadiazole-4,5-dicarboxylic acid, derived from general trends observed in computational studies of similar heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.5 |

| LUMO Energy (ELUMO) | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

Frontier Molecular Orbital (FMO) Theory Applications to Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The theory posits that the most favorable reaction pathways will be those that maximize the overlap between these frontier orbitals and minimize the energy difference between them.

In the context of 1,2,3-thiadiazole-4,5-dicarboxylic acid, FMO theory can be used to predict its reactivity in various chemical transformations. For example, in a cycloaddition reaction, the thiadiazole derivative could act as either a diene or a dienophile, depending on the electronic nature of the reacting partner. The presence of two electron-withdrawing carboxylic acid groups would lower the LUMO energy, making it a potentially good electron acceptor in reactions with electron-rich species. Conversely, the lone pairs on the nitrogen and sulfur atoms contribute to the HOMO, allowing it to react as a nucleophile. The specific regioselectivity and stereoselectivity of such reactions would be governed by the relative magnitudes of the orbital coefficients at the different atomic centers.

Ab Initio Calculations for Conformational Analysis and Energetic Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly well-suited for detailed conformational analysis. For a molecule with rotatable bonds, such as the carboxylic acid groups in 1,2,3-thiadiazole-4,5-dicarboxylic acid, determining the most stable conformations and the energy barriers between them is crucial for understanding its physical and chemical properties.

The rotation of the two carboxylic acid groups relative to the plane of the thiadiazole ring would give rise to several possible conformers. These conformers would differ in energy due to steric hindrance and potential intramolecular hydrogen bonding between the carboxyl groups or between a carboxyl group and a nitrogen atom of the ring. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can be used to construct a potential energy surface that maps out the energetic landscape of these conformational changes. This would allow for the identification of local and global energy minima, corresponding to stable and metastable conformers, as well as the transition states that connect them. Studies on dicarboxylic acids have shown that both intermolecular and intramolecular interactions play a significant role in determining the preferred conformations.

The following table illustrates a hypothetical energetic landscape for different conformations of 1,2,3-thiadiazole-4,5-dicarboxylic acid, showcasing the relative energies of plausible conformers.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Planar, trans-COOH | Both COOH groups are in the plane of the ring and oriented away from each other. | 0.0 (Global Minimum) |

| Planar, cis-COOH | Both COOH groups are in the plane of the ring and oriented towards each other. | 3.5 |

| Perpendicular COOH | One COOH group is perpendicular to the ring plane. | 2.1 |

Molecular Dynamics (MD) Simulations of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid and Its Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. This approach allows for the study of the conformational flexibility of 1,2,3-thiadiazole-4,5-dicarboxylic acid in different environments, such as in solution, and its interactions with other molecules.

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules through hydrogen bonding. The carboxylic acid groups would be expected to form strong hydrogen bonds with water, influencing the molecule's solubility and its conformational preferences in solution. Furthermore, MD simulations can be used to study the formation of dimers or larger aggregates of the molecule itself, driven by intermolecular hydrogen bonding between the carboxylic acid moieties. Such simulations can provide insights into the structure and stability of these aggregates. For instance, MD simulations have been used to investigate the structure and interfacial properties of dicarboxylic acid coated aqueous aerosols. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) Modeling for 1,2,3-Thiadiazole-4,5-dicarboxylic Acid Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. By establishing a mathematical relationship between a set of molecular descriptors and a specific property, QSPR models can be used to estimate the properties of new, unsynthesized compounds.

For derivatives of 1,2,3-thiadiazole-4,5-dicarboxylic acid, QSPR models could be developed to predict a wide range of properties, such as solubility, lipophilicity, or even biological activity. The process would involve calculating a large number of molecular descriptors (e.g., topological, electronic, and steric) for a series of known derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. While specific QSPR studies on 1,2,3-thiadiazole-4,5-dicarboxylic acid derivatives are scarce, numerous studies have successfully applied QSPR to other classes of thiadiazole derivatives, demonstrating the utility of this approach. ymerdigital.comresearchgate.net

Prediction of Spectroscopic Parameters and Reaction Pathways via Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization of new compounds. For 1,2,3-thiadiazole-4,5-dicarboxylic acid, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure.

Furthermore, computational methods can be employed to investigate potential reaction pathways. For example, the thermal or photochemical decomposition of the 1,2,3-thiadiazole (B1210528) ring is a known reaction that can lead to the formation of reactive intermediates. Computational studies can elucidate the mechanism of this ring-opening reaction, identify the transition state structures, and calculate the activation energies, providing a detailed understanding of the reaction dynamics. While a study on isomeric 4,5-functionalized 1,2,3-thiadiazoles has been conducted, detailed mechanistic studies for the dicarboxylic acid derivative are yet to be reported. mdpi.com

Applications of 1,2,3 Thiadiazole 4,5 Dicarboxylic Acid As a Building Block in Organic and Coordination Chemistry

Role in the Synthesis of Complex Organic Architectures and Heterocyclic Systems

The presence of two carboxylic acid groups flanking the 1,2,3-thiadiazole (B1210528) core provides reactive handles for constructing larger, more complex molecular frameworks. These reactions typically involve converting the carboxylic acids into more reactive species, such as acid chlorides or esters, to facilitate amide bond formation or other coupling reactions. researchgate.net However, the inherent chemistry of the 1,2,3-thiadiazole ring itself, particularly its susceptibility to thermal or photochemical decomposition with the extrusion of molecular nitrogen, offers unique synthetic pathways, though this can also represent a stability challenge. e-bookshelf.de

The direct use of 1,2,3-thiadiazole-4,5-dicarboxylic acid to construct fused or bridged heterocyclic systems is not extensively documented in the scientific literature. Synthetic strategies for creating such complex architectures often rely on simpler, monofunctionalized 1,2,3-thiadiazoles. researchgate.net For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been utilized as precursors for more complex heterocyclic structures. mdpi.com

Theoretically, the dicarboxylic acid could be a precursor to a cyclic anhydride (B1165640), which could then participate in cyclization reactions to form fused systems. However, the stability of the 1,2,3-thiadiazole ring under the conditions required for such transformations is a critical consideration. e-bookshelf.de Ring-cleavage reactions, particularly under basic conditions or with certain nucleophiles, can lead to the formation of different acyclic or heterocyclic products, which may compete with the desired fused-ring synthesis. researchgate.net This reactivity contrasts with the more robust nature of other thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879), which are more commonly employed in the synthesis of fused heterocycles. nih.govnih.gov

The rigid and defined geometry of the 1,2,3-thiadiazole ring, combined with the two carboxylic acid functional groups, makes 1,2,3-thiadiazole-4,5-dicarboxylic acid a potential candidate for the construction of macrocycles and supramolecular assemblies. The diacid can act as a linear or bent building block, which, when coupled with other complementary difunctional molecules, could lead to the formation of large ring structures or extended hydrogen-bonded networks.

Despite this potential, specific examples of macrocyclic or supramolecular compounds synthesized directly from 1,2,3-thiadiazole-4,5-dicarboxylic acid are scarce in published research. The exploration of other dicarboxylic acids, such as those based on the 1,3,4-thiadiazole or pyridine (B92270) cores, is more prevalent in the field of supramolecular chemistry. utq.edu.iq The focus within 1,2,3-thiadiazole chemistry has largely remained on its pharmacological applications rather than its use in supramolecular construction. mdpi.com

Coordination Chemistry: 1,2,3-Thiadiazole-4,5-dicarboxylic Acid as a Ligand

In coordination chemistry, 1,2,3-thiadiazole-4,5-dicarboxylic acid can act as a multidentate ligand. The two carboxylate groups provide primary coordination sites, while the nitrogen atoms of the heterocyclic ring can also participate in binding to metal centers. This versatility allows for the formation of coordination polymers with diverse structures and properties. isres.org

Research has shown that the 1,2,3-thiadiazole-4,5-dicarboxylate ligand can be used to construct three-dimensional coordination polymers. researchgate.net A notable study highlighted the synthesis of isomorphous 3D frameworks with Cobalt(II) and Nickel(II) ions. Interestingly, these materials displayed distinct magnetic properties despite having the same crystal structure. The Co(II) polymer exhibited long-range magnetic ordering resulting from spin-canted antiferromagnetic coupling, whereas the Ni(II) analogue showed normal antiferromagnetic behavior. researchgate.net This demonstrates that the 1,2,3-thiadiazole-4,5-dicarboxylate ligand is capable of mediating magnetic exchange interactions between metal centers, making it a building block of interest for the design of functional magnetic materials. The coordination modes in these polymers involve both the carboxylate oxygen atoms and the ring nitrogen atoms, showcasing the ligand's versatility. researchgate.netnih.gov

| Metal Ion | Dimensionality | Key Structural Feature | Observed Magnetic Property | Reference |

|---|---|---|---|---|

| Cobalt(II) | 3D | Isomorphous with Ni(II) complex | Long-range magnetic ordering (spin-canted antiferromagnetism) | researchgate.net |

| Nickel(II) | 3D | Isomorphous with Co(II) complex | Antiferromagnetic coupling | researchgate.net |

Synthesis and Characterization of Metal Complexes with 1,2,3-Thiadiazole-4,5-dicarboxylic Acid

The primary application of 1,2,3-thiadiazole-4,5-dicarboxylic acid in coordination chemistry has been as a ligand for the synthesis of coordination polymers. The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the dicarboxylic acid ligand is reacted with a corresponding metal salt in a suitable solvent under elevated temperature and pressure. This technique facilitates the self-assembly of the metal ions and organic linkers into crystalline, extended networks.

Notable examples include the creation of isomorphous (having the same structure) three-dimensional coordination polymers with cobalt(II) and nickel(II) ions. While specific details from primary literature regarding the precise synthetic conditions—such as molar ratios, temperatures, and reaction times—are not extensively documented in available reviews, the characterization of these frameworks confirms their 3D polymeric nature.

The characterization of such metal complexes is crucial to confirm their structure and properties. Standard analytical techniques employed include:

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk synthesized material and to match it with the structure determined from single-crystal analysis.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal ions, often observed by a shift in the characteristic vibrational frequencies of the C=O and C-O bonds.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymers and to identify the loss of solvent molecules or the decomposition temperature of the framework.

Ligand Binding Modes, Coordination Geometries, and Magnetic Properties

The 1,2,3-thiadiazole-4,5-dicarboxylate ligand offers multiple potential binding sites, making it a versatile linker in constructing coordination polymers. The two carboxylate groups are the primary sites for coordination with metal ions. These groups can bind to metals in various modes: monodentate, bidentate chelate, or bidentate bridging. It is the bridging capability of the carboxylate groups, and potentially the involvement of the ring nitrogen atoms, that allows for the extension of the structure into one, two, or three dimensions.

In the case of the reported 3D Co(II) and Ni(II) coordination polymers, the 1,2,3-thiadiazole-4,5-dicarboxylate ligand successfully bridges metal centers to form robust, extended networks. Although detailed crystallographic data specifying the exact binding modes and coordination geometries are not available in the reviewed literature, the formation of 3D frameworks implies that the ligand acts as a multidentate linker, connecting multiple metal centers simultaneously.

A significant finding is that these isomorphous Co(II) and Ni(II) polymers exhibit remarkably different magnetic properties, despite having the same crystal structure. ua.esresearchgate.net This highlights the critical role the identity of the central metal ion plays in determining the bulk properties of the material.

The Co(II) coordination polymer is reported to exhibit long-range magnetic ordering resulting from spin-canted antiferromagnetic coupling. ua.esresearchgate.net In this phenomenon, the magnetic moments of adjacent Co(II) ions align in an antiparallel fashion but are slightly canted, resulting in a weak net magnetic moment.

In contrast, the Ni(II) coordination polymer displays normal antiferromagnetic coupling, where the magnetic moments of adjacent Ni(II) ions align in a strictly antiparallel manner, leading to a cancellation of the magnetic moments and no net magnetism at low temperatures. ua.esresearchgate.net

This divergence in magnetic behavior within structurally identical frameworks underscores the subtle electronic differences between Co(II) and Ni(II) ions and how these differences are expressed through the bridging 1,2,3-thiadiazole-4,5-dicarboxylate ligand.

Table 1: Comparison of Magnetic Properties of Isomorphous Metal Complexes

| Metal Ion | Crystal Structure | Magnetic Property | Description |

|---|---|---|---|

| Cobalt(II) | 3D Coordination Polymer | Spin-canted antiferromagnetism | Antiparallel alignment of magnetic moments with a slight tilt, resulting in a weak net magnetic moment. |

Applications in Homogeneous and Heterogeneous Catalysis

The application of metal-organic frameworks in catalysis is a burgeoning field of research, owing to their high surface areas, tunable porosity, and the presence of catalytically active metal centers. rsc.orgmdpi.com MOFs can serve as heterogeneous catalysts, offering advantages such as ease of separation and recyclability.

However, based on a comprehensive review of available scientific literature, there are currently no published studies detailing the use of metal complexes or coordination polymers derived from 1,2,3-thiadiazole-4,5-dicarboxylic acid as either homogeneous or heterogeneous catalysts. While related thiadiazole-based MOFs have been investigated for catalytic activities, such as CO2 cycloaddition reactions, these studies utilize different, more complex dicarboxylic acid ligands.

Research has shown that the esterified form of the ligand, dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate, can be used as a precursor in rhodium-catalyzed reactions to generate other molecules, but this does not involve using a pre-formed metal complex of the dicarboxylic acid as the catalyst itself. rsc.org Therefore, the catalytic potential of MOFs and coordination complexes constructed from 1,2,3-thiadiazole-4,5-dicarboxylic acid remains an unexplored area of research.

Structure Activity Relationship Sar Studies for 1,2,3 Thiadiazole 4,5 Dicarboxylic Acid Scaffolds

Principles of Structural Modification in 1,2,3-Thiadiazole-4,5-dicarboxylic Acid Derivatives

Structural modifications of the 1,2,3-thiadiazole-4,5-dicarboxylic acid scaffold would primarily revolve around the two carboxylic acid groups, as the heterocyclic ring itself is generally stable but susceptible to certain ring-opening reactions under specific conditions. researchgate.net The dicarboxylic acid moiety offers a rich platform for a variety of chemical transformations to modulate the physicochemical properties and biological activity of the parent molecule.

Key Modification Strategies:

Esterification: Conversion of one or both carboxylic acid groups to esters can significantly alter lipophilicity, membrane permeability, and metabolic stability. The nature of the alcohol used for esterification (e.g., simple alkyl, substituted benzyl (B1604629), or long-chain aliphatic alcohols) would introduce varying degrees of steric bulk and electronic effects.

Amidation: Formation of amides or substituted amides introduces hydrogen bonding capabilities and can be used to mimic peptide bonds or interact with specific biological targets. Primary, secondary, and cyclic amines (e.g., morpholine, piperidine) can be employed to generate a diverse library of derivatives. mdpi.com

Reduction: The carboxylic acid groups could be reduced to their corresponding alcohols, providing another avenue for derivatization, such as ether formation, which would further impact the molecule's polarity and flexibility.

Bioisosteric Replacement: One or both carboxylic acid groups could be replaced with known bioisosteres such as tetrazoles, hydroxyisoxazoles, or thiadiazolidinediones. wiley-vch.de Such modifications can improve pharmacokinetic properties while retaining the ability to engage in similar intermolecular interactions as the original carboxylic acid.

These modifications are foundational to systematically exploring the chemical space around the 1,2,3-thiadiazole-4,5-dicarboxylic acid core.

Elucidation of Substituent Effects on Chemical Reactivity and Stability

The 1,2,3-thiadiazole (B1210528) ring is an electron-deficient system, which influences the reactivity of its substituents. chemicalbook.com The two adjacent carboxylic acid groups at the C4 and C5 positions will have a significant electronic withdrawing effect on the ring, further modifying its reactivity.

The stability of the 1,2,3-thiadiazole ring itself can be influenced by substituents. For instance, aryl-substituted 1,2,3-thiadiazoles have been observed to undergo decomposition under mild basic conditions, with electron-donating substituents increasing the rate of decomposition. researchgate.net While the dicarboxylic acid groups are electron-withdrawing, their modification into electron-donating groups could potentially impact the stability of the heterocyclic core.

The reactivity of the carboxylic acid groups is also influenced by the electron-deficient nature of the 1,2,3-thiadiazole ring. The acidity of the carboxyl protons is expected to be enhanced compared to that of simple aliphatic dicarboxylic acids. This increased acidity could facilitate certain reactions but might also influence the compound's behavior in a physiological environment.

A hypothetical representation of how different ester and amide functionalities might influence the electronic properties of the scaffold is presented in the table below.

| Derivative Type | Substituent at C4 and C5 | Expected Electronic Effect on the Ring | Potential Impact on Reactivity |

|---|---|---|---|

| Dicarboxylic Acid | -COOH | Strongly electron-withdrawing | Increases acidity of carboxyl protons; deactivates the ring towards electrophilic attack. |

| Dimethyl Ester | -COOCH₃ | Electron-withdrawing | Less deactivating than -COOH; provides a neutral, more lipophilic scaffold. |

| Diamide | -CONH₂ | Electron-withdrawing (mesomerically donating) | Introduces H-bond donors; can participate in different binding interactions. |

| Di-N-phenylamide | -CONHPh | Electron-withdrawing with potential for π-stacking | Adds steric bulk and lipophilicity. |

Conformational Analysis and its Influence on Molecular Recognition Processes

The planarity and rigidity of the 1,2,3-thiadiazole ring provide a defined scaffold for its substituents. chemicalbook.com The conformational flexibility of 1,2,3-thiadiazole-4,5-dicarboxylic acid derivatives will largely depend on the nature of the groups attached to the carboxylic acid moieties.

In the case of bulky substituents, steric hindrance could force a non-planar arrangement of the side chains relative to the thiadiazole ring. This conformation can be crucial for fitting into the binding pocket of a biological target. The relative orientation of the two functional groups at C4 and C5 is fixed by the ring, but the spatial disposition of the larger ester or amide groups will dictate the molecule's three-dimensional topology and its ability to engage in specific molecular recognition processes.

Rational Design and Synthesis of Analogs for Specific Chemical Interactions

The rational design of analogs of 1,2,3-thiadiazole-4,5-dicarboxylic acid would be guided by the intended chemical interactions. mdpi.com The presence of two modifiable functional groups allows for a systematic approach to probe interactions with a target, such as a receptor or enzyme active site.

For instance, if the target has a well-defined hydrophobic pocket, analogs with lipophilic ester groups could be designed. If hydrogen bonding is crucial, a series of amides with varying hydrogen bond donating and accepting capabilities could be synthesized. The synthesis of such analogs would likely start from 1,2,3-thiadiazole-4,5-dicarboxylic acid or its corresponding diester, which can be prepared through established methods for 1,2,3-thiadiazole synthesis, such as the Hurd-Mori reaction. mdpi.come-bookshelf.de

A hypothetical design strategy for a series of analogs targeting a hypothetical enzyme active site is outlined below.

| Target Interaction | Designed Analog | Rationale |

|---|---|---|

| Hydrophobic Pocket Binding | Dibenzyl ester of 1,2,3-thiadiazole-4,5-dicarboxylic acid | The benzyl groups provide lipophilicity and potential for π-π stacking interactions. |

| Hydrogen Bonding with a Serine Residue | 4-Carboxamide-5-carboxylic acid derivative | The amide group can act as a hydrogen bond donor and acceptor, while the remaining carboxylic acid can form ionic interactions. |

| Chelation of a Metal Ion | The parent 1,2,3-thiadiazole-4,5-dicarboxylic acid | The two adjacent carboxylates can act as a bidentate ligand for metal ions in an active site. |

Computational Approaches for SAR Modeling and Optimization of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid Analogues

In the absence of extensive experimental data, computational methods are invaluable for predicting the properties and potential activities of 1,2,3-thiadiazole-4,5-dicarboxylic acid analogs. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, can establish correlations between molecular descriptors and chemical or biological activity. researchgate.netnih.gov

Key Computational Approaches:

Descriptor Calculation: A range of electronic, steric, and lipophilic descriptors can be calculated for a virtual library of analogs. Electronic descriptors would include partial atomic charges, dipole moments, and HOMO/LUMO energies, which can be obtained from quantum chemical calculations. rsc.org

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields of the molecules to their activity.

Molecular Docking: If a biological target is known, molecular docking simulations can predict the binding modes and affinities of the designed analogs within the target's active site. This can help in understanding how different substituents influence binding and can guide the design of more potent compounds.

These computational tools can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery process.

Future Research Directions and Emerging Trends in 1,2,3 Thiadiazole 4,5 Dicarboxylic Acid Chemistry

Exploration of New and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. Research into the synthesis of 1,2,3-thiadiazole-4,5-dicarboxylic acid and its derivatives is increasingly focused on these sustainable objectives.

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate the synthesis of thiadiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. Future work will likely focus on optimizing these techniques for the synthesis of the dicarboxylic acid core, reducing the need for volatile organic solvents and decreasing energy usage.

Photocatalytic Methods: The use of light to drive chemical reactions is a burgeoning area of green synthesis. Researchers are exploring the use of photocatalysts, including novel covalent organic frameworks (COFs), for the oxidative coupling and cyclization reactions needed to form the thiadiazole ring. mdpi.com This approach offers a sustainable route using light as a clean reagent. mdpi.com

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. Adapting classical methods like the Hurd-Mori reaction for thiadiazole synthesis to flow chemistry systems could lead to more efficient and reproducible production of 1,2,3-thiadiazole-4,5-dicarboxylic acid. mdpi.comresearchgate.net

Benign Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical trend. Research will aim to identify effective and recyclable solvent systems for the synthesis and purification of thiadiazole compounds.

These sustainable approaches are summarized in the table below.

| Synthesis Technique | Key Advantages | Research Focus |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. | Optimization for solvent-free or reduced-solvent conditions. |

| Ultrasonic Irradiation | Enhanced reaction rates through acoustic cavitation. | Application in multi-step syntheses to improve overall efficiency. |

| Photocatalysis | Uses light as a clean energy source; mild reaction conditions. | Development of efficient and recyclable photocatalysts. mdpi.com |

| Flow Chemistry | Improved safety, scalability, and process control. | Adaptation of existing batch syntheses to continuous flow systems. |

Development of Advanced Functionalized 1,2,3-Thiadiazole-4,5-dicarboxylic Acid Derivatives

The dicarboxylic acid functionality of the title compound serves as a versatile platform for creating a diverse library of advanced derivatives. The two carboxylic acid groups can be readily converted into esters, amides, acid chlorides, and other functional groups, opening avenues for a wide range of new molecules with tailored properties. mdpi.comresearchgate.netmdpi.com

Future research will likely concentrate on:

Symmetrical and Asymmetrical Derivatives: Synthesizing derivatives where both carboxylic acid groups are modified identically or differently. Asymmetrical modification could lead to bifunctional molecules with unique binding or electronic properties.

Hybrid Molecules: Covalently linking the 1,2,3-thiadiazole-4,5-dicarboxylic acid core to other pharmacologically active heterocycles (e.g., triazoles, pyridines) or functional moieties (e.g., fluorophores, redox-active units). mdpi.com This approach aims to create hybrid compounds with synergistic or entirely new functionalities.

Polymer Precursors: Converting the dicarboxylic acid into derivatives suitable for polymerization reactions. For example, conversion to diamines or diols would allow for its incorporation into polyamides or polyesters, respectively.

Integration of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid into Advanced Materials Science

The rigid, planar structure of the thiadiazole ring, combined with the two strategically placed carboxylic acid linkers, makes 1,2,3-thiadiazole-4,5-dicarboxylic acid an excellent candidate for constructing advanced functional materials.

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental building blocks for MOFs. An isomer, 1,2,5-thiadiazole-3,4-dicarboxylic acid, has been successfully used to create a microporous Europium-based MOF with strong luminescence and gas adsorption capabilities. researchgate.net This demonstrates the significant potential of using 1,2,3-thiadiazole-4,5-dicarboxylic acid as an organic linker to construct novel MOFs. researchgate.netmdpi.com These materials could be designed for applications in gas storage, separation, catalysis, and chemical sensing. rsc.orgrsc.org The nitrogen and sulfur atoms within the thiadiazole ring can also act as additional coordination sites, potentially leading to MOFs with unique topologies and properties. mdpi.com

Coordination Polymers: Beyond porous MOFs, the compound can be used to synthesize a variety of coordination polymers with interesting photophysical or magnetic properties. mdpi.com The choice of metal ion and co-ligands can be used to tune the final structure and function of the material.

Functional Polymers: As a monomer, the thiadiazole dicarboxylate unit can be incorporated into the backbone of polymers. The electron-withdrawing nature of the thiadiazole ring could impart useful electronic properties, making such polymers candidates for organic electronics, such as organic light-emitting diodes (OLEDs) or semiconductors. researchgate.net

| Material Class | Role of 1,2,3-Thiadiazole-4,5-dicarboxylic Acid | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Gas storage/separation, catalysis, luminescent sensing. researchgate.netrsc.org |

| Coordination Polymers | Ligand | Luminescent materials, magnetic materials. mdpi.com |

| Functional Polymers | Monomer Unit | Organic electronics, high-performance plastics. |

Novel Applications in Chemical Sensing and Molecular Probes

The inherent photophysical properties of the thiadiazole ring, which can be modulated by substitution and molecular environment, make its derivatives promising candidates for sensing applications.

Emerging trends in this area include:

Fluorescent Chemosensors: Thiadiazole derivatives have been developed as fluorescent probes for detecting pH changes and the presence of specific metal ions, such as Al³⁺. rsc.orgnih.gov The fluorescence can be enhanced or quenched upon binding with an analyte. Future research will focus on designing derivatives of 1,2,3-thiadiazole-4,5-dicarboxylic acid that exhibit high selectivity and sensitivity for environmentally or biologically important targets.

Luminescent MOF Sensors: MOFs built from thiadiazole-dicarboxylic acid linkers can act as highly sensitive and selective sensors. researchgate.netmdpi.com The porous structure can pre-concentrate the analyte near the signaling thiadiazole units, enhancing detection limits. mdpi.com A Eu-MOF based on a thiadiazole dicarboxylate has shown excellent performance in detecting nitrofuran antibiotics. researchgate.net

Bioimaging Probes: Functionalizing the dicarboxylic acid with biocompatible groups could lead to the development of fluorescent probes for cellular imaging. nih.gov For example, benzo-1,2,3-thiadiazole derivatives are used as fluorogenic dyes in bioimaging experiments. nih.govnih.gov Research is moving towards developing probes that can target specific organelles, like lysosomes, or be used for in vivo imaging applications. nih.govrsc.org

Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry

The full potential of 1,2,3-thiadiazole-4,5-dicarboxylic acid will be unlocked through collaborative, interdisciplinary research that bridges traditional chemical disciplines.

Organic and Inorganic Synergy: The synthesis of novel derivatives (organic chemistry) is the first step. The use of these derivatives as ligands to create complex coordination compounds and MOFs with metal ions (inorganic chemistry) is a key area of expansion. mdpi.comnih.gov This synergy is crucial for developing new functional materials.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are becoming indispensable for predicting the geometric, electronic, and photophysical properties of new thiadiazole derivatives and materials. researchgate.net Computational screening can guide synthetic efforts by identifying the most promising candidates for a specific application before they are synthesized in the lab, saving time and resources.

Materials Science and Photophysics: A deep understanding of the solid-state properties and photophysics of thiadiazole-based materials is essential for their application in electronics and sensing. This requires a combination of synthetic chemistry to create the materials and physical chemistry/materials science to characterize their performance and understand the underlying mechanisms of action.

This integrated approach, combining rational design through computation, efficient synthesis, and thorough characterization, will accelerate the discovery and development of new applications for 1,2,3-thiadiazole-4,5-dicarboxylic acid and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3-thiadiazole-4,5-dicarboxylic acid, and how can purity be ensured?